Methyl 6-oxo-7-(2-pyridylmethyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate
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Overview
Description
Methyl 6-oxo-7-(2-pyridylmethyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Methyl 6-oxo-7-(2-pyridylmethyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate involves multiple steps. One common synthetic route includes the condensation of pyridine derivatives with triazole and pyrimidine intermediates under specific reaction conditions . The reaction typically requires the use of catalysts and controlled temperature settings to achieve the desired product. Industrial production methods may involve the use of microwave-mediated synthesis to enhance yield and reduce reaction time .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed depend on the type of reaction and the reagents used. .
Scientific Research Applications
Methyl 6-oxo-7-(2-pyridylmethyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its neuroprotective and anti-neuroinflammatory properties.
Medicine: Explored for potential use in treating neurodegenerative diseases, cancer, and microbial infections
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves multiple pathways:
Neuroprotection: It inhibits endoplasmic reticulum stress and apoptosis, thereby protecting neuronal cells.
Anti-inflammatory: The compound reduces the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells.
Molecular Targets: It interacts with active residues of proteins such as ATF4 and NF-kB, which are involved in inflammatory pathways.
Comparison with Similar Compounds
Methyl 6-oxo-7-(2-pyridylmethyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate can be compared with other triazolo-pyrimidine derivatives:
Similar Compounds: 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine, 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
This compound’s unique structure and diverse biological activities make it a valuable subject for ongoing research in various scientific fields.
Properties
Molecular Formula |
C16H12N6O3 |
---|---|
Molecular Weight |
336.30 g/mol |
IUPAC Name |
methyl 10-oxo-11-(pyridin-2-ylmethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-13-carboxylate |
InChI |
InChI=1S/C16H12N6O3/c1-25-15(24)12-8-21(7-10-4-2-3-5-17-10)14(23)11-6-18-16-19-9-20-22(16)13(11)12/h2-6,8-9H,7H2,1H3 |
InChI Key |
SXIFXXARMDZNLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)CC4=CC=CC=N4 |
Origin of Product |
United States |
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